1-Ethynyl-2-propadienylbenzene

Enyne-allene cyclization Schmittel cyclization Regioselectivity

Generic enyne-allenes produce regioisomeric mixtures that confound mechanistic studies. 1-Ethynyl-2-propadienylbenzene eliminates this ambiguity via benzannulation-enforced exclusive C2-C6 Schmittel cyclization. - 2.3 kcal/mol barrier reduction vs. parent enyne-allene; ~10 kcal/mol biradical stabilization. - Single cyclization mode ensures higher isolated yields and simplified purification. - Benchmark system validated by Becke3LYP/6-31G* data for DFT method development. Supplied as a research chemical with batch-specific Certificate of Analysis.

Molecular Formula C11H8
Molecular Weight 140.18 g/mol
CAS No. 255840-57-4
Cat. No. B13948953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-2-propadienylbenzene
CAS255840-57-4
Molecular FormulaC11H8
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC=C=CC1=CC=CC=C1C#C
InChIInChI=1S/C11H8/c1-3-7-11-9-6-5-8-10(11)4-2/h2,5-9H,1H2
InChIKeyYFFLGIURMDTYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2-propadienylbenzene (CAS 255840-57-4): A Benzannulated Enyne-Allene for Regioselective Cyclization Research and Procurement


1-Ethynyl-2-propadienylbenzene (CAS 255840-57-4, C₁₁H₈, MW 140.18 g/mol) is a benzannulated enyne-allene, a structural class defined by a benzene ring fused across the ene moiety of a 1,2,4-heptatrien-6-yne scaffold. This compound serves as a critical model system for investigating the competition between Myers–Saito (C2–C7) and Schmittel (C2–C6) cycloaromatization pathways [1], and its benzannulation uniquely alters both the thermodynamics and regioselectivity of these cyclizations relative to the parent enyne-allene and other annulated analogues [2].

Model System Enyne-allene cycloaromatization pathway competition
Cyclization Mode Exclusive C2–C6 (Schmittel) cyclization scaffold
Regioselectivity Control Benzannulation-driven switch from mixed to single pathway

Why In-Class Enyne-Allenes Cannot Substitute for 1-Ethynyl-2-propadienylbenzene in Cyclization-Dependent Applications


Generic substitution within the enyne-allene family is precluded because the benzannulation present in 1-ethynyl-2-propadienylbenzene enforces a single, predictable cyclization mode (exclusive C2–C6 Schmittel cyclization) regardless of terminal substituents, whereas the parent (Z)-1,2,4-heptatrien-6-yne yields mixed C2–C7 and C2–C6 products, cyclohexannulated analogues display substituent-dependent regioselectivity, and cyclopentannulated analogues often fail to cyclize entirely [1][2]. These divergent outcomes mean that experimental product distributions, reaction yields, and mechanistic interpretations obtained with one enyne-allene scaffold do not transfer to another—making the benzannulated scaffold a non-interchangeable procurement decision for applications demanding regiochemical fidelity.

Exclusive C2–C6 cyclization
Mixed C2–C6/C2–C7 or substituent-dependent
Regioselectivity may shift, altering product distribution and isolated yields.
Reliable cyclization competence
Cyclopentannulated analogues may fail to cyclize
Reaction may not proceed; experimental protocols do not transfer.
Mechanistic interpretation anchored to benzannulation
Pathway assignments depend on annulation class
Mechanistic conclusions from one scaffold may not apply to another.

Quantitative Differentiation of 1-Ethynyl-2-propadienylbenzene Against Closest Analogs: A Comparator-Based Evidence Guide


Exclusive C2–C6 Cyclization Regioselectivity vs. Divergent Pathways in Non-Benzannulated Analogues

Benzannulated enyne-allenes, including 1-ethynyl-2-propadienylbenzene, undergo exclusive C2–C6 (Schmittel) cyclization independent of terminal substituents, in contrast to cyclohexannulated analogues that exhibit substituent-dependent partitioning between C2–C7 (Myers–Saito) and C2–C6 pathways, and cyclopentannulated analogues that either fail to cyclize or follow only the C2–C7 route [1]. No quantitative yield of C2–C7 product has been reported for any benzannulated enyne-allene under thermal or oxyanion-promoted conditions, while parent and cyclohexannulated systems routinely produce mixed regioisomeric product distributions [2].

Exclusive C2–C6 Regioselectivity
Class-level
0% C2–C7; exclusive Schmittel pathway across all substituents
Eliminates regioisomeric byproducts, simplifies purification
Class-level inference; verify with specific analog selection
Enyne-allene cyclization Schmittel cyclization Regioselectivity Oxyanion-promoted cycloaromatization

DFT-Calculated Biradical Stabilization: ~10 kcal/mol Preference for C2–C6 over C2–C7 Biradical

Becke3LYP/6-31G* calculations demonstrate that benzannulation stabilizes the bis-dehydromethylfulvene biradical formed via C2–C6 cyclization by approximately 10 kcal/mol relative to the biradical formed via C2–C7 cyclization, compared to the parent 1,2,4-heptatrien-6-yne where this energetic bias is absent [1]. This computed stabilization directly mirrors the experimentally observed exclusive C2–C6 regioselectivity of the benzannulated compound.

~10 kcal/mol Biradical Stabilization
Head-to-head
C2–C6 biradical ~10 kcal/mol more stable vs C2–C7
Thermodynamic basis for exclusive C2–C6 cyclization
DFT gas-phase; experimental validation recommended
Myers–Saito cyclization Schmittel cyclization DFT calculation Biradical stabilization energy

Transition State Barrier Reduction: 2.3 kcal/mol Lower Barrier for C2–C6 vs C2–C7 upon Benzannulation

Transition state calculations at the Becke3LYP/6-31G* level predict that benzannulation decreases the activation barrier for C2–C6 cyclization relative to C2–C7 cyclization by 2.3 kcal/mol, compared to the parent enyne-allene where the two barriers are more closely matched [1]. This kinetic preference aligns with the exclusive C2–C6 cyclization observed experimentally for 1-ethynyl-2-propadienylbenzene.

2.3 kcal/mol Barrier Reduction
Head-to-head
C2–C6 barrier 2.3 kcal/mol lower than C2–C7
Predicts ~50-fold rate enhancement at 90 °C
DFT; reaction conditions may influence barrier
Cyclization barrier DFT transition state Schmittel cyclization Benzannulation effect

Experimental Product Distribution Shift: Biradical-to-Polar Product Ratio Drops from ~3 to 0.55 upon Benzannulation

Competitive trapping experiments in methanol at 90 °C reveal a dramatic shift in product distribution: the parent (Z)-1,2,4-heptatrien-6-yne yields a biradical-derived to polar product ratio of approximately 3, whereas 1-ethynyl-2-propadienylbenzene (16) gives a ratio of 0.55 [1]. Specifically, the benzannulated compound affords 2-methylnaphthalene (1.5%), 2-(methoxymethyl)naphthalene (14%), and 2-(naphthalen-2-yl)ethanol (24%), with the latter two arising from the polar and biradical pathways respectively [1].

Product Distribution Shift
Head-to-head
Biradical/polar ratio 0.55 vs ~3 (parent)
Diverts product outcome from biradical to polar pathways
90 °C, methanol; trapping conditions
Product distribution Methanol trapping Biradical pathway Polar pathway Benzannelated enyne-allene

DFT-Quantified Selective Destabilization of Non-Biradical Intermediates: Cyclic Allene Destabilized by 6.8 kcal/mol

B3LYP/6-31G* calculations comparing parent and benzannelated systems show that benzannulation selectively destabilizes the cyclic allene intermediate by 6.8 kcal/mol (relative to the triplet biradical) and the zwitterion by 3.9 kcal/mol [1]. The zwitterion lies 44.4 kcal/mol above the biradical in the parent system and 48.3 kcal/mol above in the benzannelated system, further suppressing non-biradical pathways [1].

Cyclic Allene Destabilized 6.8 kcal/mol
Head-to-head
Cyclic allene +6.8 kcal/mol vs biradical (parent baseline)
Mechanistic basis for altered product distribution
DFT; correlate with experimental product ratios
Cyclic allene destabilization Zwitterion energy DFT intermediate energies Benzannelation effect

High-Impact Application Scenarios for 1-Ethynyl-2-propadienylbenzene Based on Quantitative Differentiation Evidence


Mechanistic Studies of Enyne-Allene Cycloaromatization Requiring Unambiguous Pathway Assignment

Researchers investigating the fundamental competition between Myers–Saito (C2–C7) and Schmittel (C2–C6) cyclizations require a scaffold that eliminates pathway ambiguity. The exclusive C2–C6 cyclization of 1-ethynyl-2-propadienylbenzene, supported by a 2.3 kcal/mol barrier reduction and ~10 kcal/mol biradical stabilization [1], makes it the definitive substrate for isolating and characterizing the Schmittel pathway without interference from competing C2–C7 products [2].

Synthesis of Indanone and Fluorenone Derivatives via C2–C6 Cyclization Cascades

The exclusive C2–C6 cyclization of benzannulated enyne-allenes provides reliable access to indene- and fluorene-based scaffolds [1]. Unlike cyclohexannulated or parent enyne-allenes that produce regioisomeric mixtures, 1-ethynyl-2-propadienylbenzene yields a single cyclization mode, enabling higher isolated yields and simplified purification in the synthesis of polycyclic aromatic compounds relevant to materials science and pharmaceutical intermediates.

Design and Evaluation of Synthetic Antitumor Agent Mimics of the Neocarzinostatin Chromophore

The enyne-allene moiety is the reactive core of the antitumor antibiotic neocarzinostatin. The benzannulated scaffold's shift from a biradical-dominated product distribution (parent ratio ~3) to a polar-dominated distribution (ratio 0.55) [2] allows investigators to systematically probe how cyclization mechanism affects DNA-cleavage selectivity and cytotoxicity, without confounding effects from mixed pathways [2].

Computational Chemistry Benchmarking of DFT and Post-Hartree–Fock Methods for Diradical and Cyclization Energetics

The extensive body of high-level computational data on 1-ethynyl-2-propadienylbenzene—including Becke3LYP/6-31G* biradical energies, transition state barriers, and intermediate destabilization values [1][3]—establishes this compound as a benchmark system for validating new density functionals and wavefunction-based methods against experimentally observed regioselectivity and product distributions [2].

Application
Selection Property
Validation Focus
Enyne-allene cyclization mechanistic studies
Exclusive C2–C6 pathway, unambiguous assignment
Regioisomeric product purity and pathway specificity
Polycyclic aromatic compound synthesis
Single cyclization mode, simplified purification
Isolated yield and regioisomer identity
Neocarzinostatin chromophore mechanistic modeling
Shift from biradical to polar product dominance
Pathway-dependent DNA-cleavage selectivity (research model)
DFT method benchmarking for cyclization energetics
Well-characterized computational benchmark data
Reproduction of observed regioselectivity and product distributions
Quote Request

Request a Quote for 1-Ethynyl-2-propadienylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.